molecular formula C8H9N5 B12653383 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine

Cat. No.: B12653383
M. Wt: 175.19 g/mol
InChI Key: ZNMIKKAITCYGAA-UHFFFAOYSA-N
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Description

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate can yield the desired pyrazole ring, which is then coupled with a pyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine and pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)pyrazin-2-amine

InChI

InChI=1S/C8H9N5/c1-13-5-6(2-11-13)7-3-10-4-8(9)12-7/h2-5H,1H3,(H2,9,12)

InChI Key

ZNMIKKAITCYGAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=N2)N

Origin of Product

United States

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